Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]-
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Overview
Description
(1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of both chloroethylidene and chlorophenyl groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of appropriate amines with chloroethylidene compounds under controlled conditions. One common method involves the use of nBu4NI as a catalyst, which has been found to be effective in producing high yields . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and nucleophiles such as amines and thiols. The reactions are typically carried out under ambient conditions or with mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations and substituted derivatives of the original compound, which can have varied applications depending on the substituents introduced.
Scientific Research Applications
(1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with molecular targets through its chloro and carbamate groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The exact pathways and targets are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE include:
N-cyanoacetamides: These compounds share a similar amide functionality and are used in the synthesis of heterocyclic compounds.
BOC-protected amines: These compounds have similar protective groups and are used in organic synthesis for the preparation of complex molecules.
Uniqueness
What sets (1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE apart is its unique combination of chloroethylidene and chlorophenyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and form stable complexes makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C9H8Cl2N2O2 |
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Molecular Weight |
247.07 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-6(10)13-15-9(14)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H,12,14) |
InChI Key |
ZOKHSMRSYFJUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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